molecular formula C18H22Cl2N4O B6201781 3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide dihydrochloride CAS No. 2694733-81-6

3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide dihydrochloride

Cat. No. B6201781
CAS RN: 2694733-81-6
M. Wt: 381.3
InChI Key:
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Description

3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide dihydrochloride, also known as AEDB dihydrochloride, is an organic compound that is widely used in scientific research. It is a derivative of benzamide, which is a type of amide. AEDB dihydrochloride is a white, crystalline solid with a molecular weight of 424.97 g/mol. Its melting point is between 173 and 175 °C. It is water-soluble and can be used in a variety of applications.

Scientific Research Applications

3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide dihydrochloride dihydrochloride is widely used in scientific research. It has been used in studies of enzyme kinetics and enzyme inhibition, protein-protein interactions, and the structure and function of proteins. It has also been used to study the effects of drugs on cell function and to study drug metabolism. Additionally, 3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide dihydrochloride dihydrochloride has been used to study the effects of drugs on the nervous system and to study the effects of drugs on the immune system.

Mechanism of Action

3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide dihydrochloride dihydrochloride is an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine, which is involved in the transmission of signals between neurons. 3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide dihydrochloride dihydrochloride binds to the active site of AChE, which prevents acetylcholine from being broken down. This leads to an increase in the concentration of acetylcholine, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide dihydrochloride dihydrochloride has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been shown to increase the concentration of acetylcholine in the brain, which can lead to increased alertness, improved memory, and improved cognitive function. It has also been shown to increase the release of neurotransmitters such as dopamine, which can lead to improved mood and increased motivation. Additionally, 3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide dihydrochloride dihydrochloride has been shown to increase the activity of the neurotransmitter serotonin, which can lead to improved sleep, reduced anxiety, and improved mood.

Advantages and Limitations for Lab Experiments

3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide dihydrochloride dihydrochloride has several advantages for use in laboratory experiments. It is water-soluble, which makes it easy to use in a variety of applications. Additionally, it is relatively stable and has a low toxicity. It also has a low cost, which makes it an attractive option for researchers. However, there are some limitations to using 3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide dihydrochloride dihydrochloride in laboratory experiments. It is not very soluble in organic solvents, which can make it difficult to use in some applications. Additionally, it is not very stable in the presence of light and oxygen, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for research involving 3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide dihydrochloride dihydrochloride. One potential direction is to further study its effects on the nervous system, particularly its effects on learning and memory. Additionally, further research could be done to explore its effects on drug metabolism and its potential use as a drug delivery system. Additionally, further research could be done to explore its potential use as a therapeutic agent for neurological disorders. Additionally, further research could be done to explore its potential use as a tool to study protein-protein interactions. Finally, further research could be done to explore its potential use in drug design and drug discovery.

Synthesis Methods

3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide dihydrochloride dihydrochloride can be synthesized from benzamide, ethylenediamine, and hydrochloric acid. First, benzamide is reacted with ethylenediamine in a 1:1 molar ratio in an aqueous solution. The reaction produces a yellow solution that contains 3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide dihydrochloride dihydrochloride. The reaction is then quenched with hydrochloric acid to produce a white crystalline solid. This solid is then filtered and washed with water to obtain pure 3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide dihydrochloride dihydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide dihydrochloride' involves the reaction of 2-aminoethyl-1H-1,3-benzodiazole with 2-bromoethylbenzamide followed by the addition of dihydrochloride to form the final product.", "Starting Materials": [ "2-aminoethyl-1H-1,3-benzodiazole", "2-bromoethylbenzamide", "dihydrochloride" ], "Reaction": [ "Step 1: 2-aminoethyl-1H-1,3-benzodiazole is reacted with 2-bromoethylbenzamide in the presence of a base such as potassium carbonate in DMF to form the intermediate product 2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethylbenzamide.", "Step 2: The intermediate product is then treated with dihydrochloride in a suitable solvent such as ethanol to form the final product 3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide dihydrochloride." ] }

CAS RN

2694733-81-6

Molecular Formula

C18H22Cl2N4O

Molecular Weight

381.3

Purity

95

Origin of Product

United States

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